molecular formula C16H19ClFN3O4 B589928 N,N'-Desethylene Levofloxacin Hydrochloride CAS No. 1346603-62-0

N,N'-Desethylene Levofloxacin Hydrochloride

Cat. No.: B589928
CAS No.: 1346603-62-0
M. Wt: 371.793
InChI Key: XCUXHIUSNKPZPM-QRPNPIFTSA-N
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Description

N,N'-Desethylene Levofloxacin Hydrochloride (N,N'-DLH) is a critical impurity and degradation product of Levofloxacin Hydrochloride (LVFX), a broad-spectrum fluoroquinolone antibiotic. Structurally, N,N'-DLH is formed via oxidative cleavage of the ethylenediamine side chain of LVFX under high-temperature or light-exposure conditions during synthesis or storage . Its molecular formula is C₁₆H₁₉ClFN₃O₄ (molecular weight: 371.79 g/mol), and it is identified by CAS number 1346603-62-0 . As a pharmacopeial impurity (e.g., Levofloxacin EP Impurity H), it is rigorously monitored in pharmaceutical quality control to ensure drug safety and efficacy .

Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXHIUSNKPZPM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene Levofloxacin Hydrochloride typically involves the removal of ethylene groups from levofloxacin. This process can be achieved through various chemical reactions, including hydrolysis and oxidation .

Industrial Production Methods: Industrial production of N,N’-Desethylene Levofloxacin Hydrochloride is not as common as the production of levofloxacin itself. it can be produced in controlled laboratory settings for research purposes. The compound is usually synthesized in small quantities and requires precise reaction conditions, including specific temperatures and pH levels .

Chemical Reactions Analysis

Types of Reactions: N,N’-Desethylene Levofloxacin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more hydrogenated forms .

Scientific Research Applications

N,N’-Desethylene Levofloxacin Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of levofloxacin.

    Biology: Investigated for its biological activity and potential effects on bacterial cells.

    Medicine: Studied as an impurity in pharmaceutical formulations to ensure the safety and efficacy of levofloxacin-based drugs.

    Industry: Used in quality control processes to monitor the purity of levofloxacin products

Mechanism of Action

The mechanism of action of N,N’-Desethylene Levofloxacin Hydrochloride is similar to that of levofloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-DLH belongs to a class of fluoroquinolone derivatives and impurities. Below is a detailed comparison with analogous compounds:

Structural Analogs and Degradation Products

Table 1: Key Structural and Chemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Parent Drug Key Feature Source
N,N'-Desethylene Levofloxacin HCl 1346603-62-0 C₁₆H₁₉ClFN₃O₄ 371.79 Levofloxacin Ethylenediamine side chain cleavage
Levofloxacin EP Impurity I 178912-62-4 C₁₈H₂₀FN₃O₄ 361.37 Levofloxacin Piperazinyl isomer
N,N'-Desethylene-N,N'-diformyl LVFX 151377-74-1 C₁₈H₁₈FN₃O₆ 391.35 Levofloxacin Formylation of desethylene derivative
Desethylene Ciprofloxacin HCl 528851-31-2 C₁₅H₁₈ClFN₃O₃ 341.78 Ciprofloxacin Ethylenediamine cleavage in ciprofloxacin

Key Observations :

  • N,N'-DLH and Desethylene Ciprofloxacin HCl share a common degradation pathway (ethylenediamine cleavage) but differ in parent drug structure and molecular weight.
  • N,N'-Desethylene-N,N'-diformyl LVFX introduces formyl groups to N,N'-DLH, increasing molecular weight and altering solubility .
  • Levofloxacin EP Impurity I is a positional isomer, highlighting the importance of stereochemical monitoring in quality control .

Analytical Detection and Quantification

Table 2: Analytical Methods for Detection
Compound Method Detection Limit (LOD) Key Findings Reference
N,N'-DLH LC-MS/MS 2–20 µg/mL Used for impurity profiling in LVFX formulations .
Levofloxacin HCl Raman Spectroscopy N/A Distinguishes LVFX from N,N'-DLH via spectral shifts .
Desethylene Ciprofloxacin HPLC-UV 0.1 µg/mL Quantified as a major impurity in ciprofloxacin APIs .

Insights :

  • LC-MS/MS is the gold standard for quantifying trace impurities like N,N'-DLH due to high sensitivity .
  • Raman spectroscopy enables rapid, non-destructive differentiation between LVFX and its desethylene derivative .

Pharmacological and Stability Considerations

  • Degradation Pathways :
    N,N'-DLH forms under thermal stress (>180°C) or prolonged light exposure, unlike Levofloxacin Diamine Impurity , which arises from alternative synthetic routes .
  • Biological Activity :
    While LVFX exhibits potent antibacterial activity, N,N'-DLH is pharmacologically inert. However, its presence above threshold levels (>0.1%) may indicate compromised drug stability .
  • Environmental Impact :
    LVFX and its derivatives, including N,N'-DLH, adsorb efficiently onto Zn/Cr-MOFs/TiO₂ composites at pH 6–10, suggesting shared environmental persistence .

Regulatory and Quality Control Implications

N,N'-DLH is classified as a "significant impurity" in pharmacopeias (e.g., USP, EP), requiring strict limits in LVFX formulations. Certified reference materials (CRMs) for N,N'-DLH are commercially available (e.g., TRC-D289350, PHR3023) to standardize analytical workflows . In contrast, impurities like Levofloxacin EP Impurity I are monitored for isomer-specific toxicity .

Biological Activity

N,N'-Desethylene Levofloxacin Hydrochloride is a derivative of levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial efficacy, and potential therapeutic applications, supported by relevant case studies and research findings.

Levofloxacin and its derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of bacterial DNA synthesis. This occurs via the inhibition of two critical enzymes:

  • DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential during DNA replication. Inhibition leads to the accumulation of positive supercoils, ultimately preventing DNA replication.
  • Topoisomerase IV : This enzyme is crucial for unlinking replicated DNA strands during cell division. Inhibition results in the inability to complete bacterial cell division, leading to cell death .

Antimicrobial Activity

This compound exhibits potent antibacterial activity against a variety of pathogens. Its efficacy has been assessed against both Gram-positive and Gram-negative bacteria, with notable activity against:

  • Gram-positive bacteria : Such as Streptococcus pneumoniae and Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.

The minimum inhibitory concentrations (MICs) for these organisms demonstrate its effectiveness. For instance, MICs against Acinetobacter spp. range from 0.06 to 0.25 mg/L .

Clinical Efficacy in Pediatric Patients

A retrospective study evaluated the safety and efficacy of levofloxacin in pediatric patients with severe infections. The study included 25 patients treated with 28 courses of levofloxacin over two years. Key findings included:

  • Pathogen Conversion : 39.29% of courses resulted in negative microbiological test results post-treatment.
  • Inflammatory Markers : A decrease in white blood cell counts or C-reactive protein levels was observed in 64.29% of cases.
  • Adverse Events : A total of 57 adverse events were reported, with 21 possibly related to levofloxacin .

Anticancer Activity

Recent research has explored the anticancer potential of levofloxacin derivatives. In vitro studies demonstrated that certain compounds derived from levofloxacin exhibit significant cytotoxicity against various cancer cell lines:

  • Hep3B (liver cancer) : IC50 values ranged from 0.43 to 8.79 μM.
  • L-SR (leukemia) : Compounds showed IC50 values of 0.96 and 3.12 μM.

These compounds also demonstrated the ability to inhibit topoisomerase II beta (Topo2β), leading to cell cycle arrest at the S phase and increased levels of active caspase-3, indicating apoptosis induction .

Comparative Biological Activity Table

Activity Type Target Organisms MIC Range (mg/L) IC50 Values (μM)
AntibacterialStreptococcus pneumoniae, E. coli0.06 - 0.25-
AnticancerHep3B, L-SR-0.43 - 8.79 (Hep3B),
0.96 - 3.12 (L-SR)

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,N'-Desethylene Levofloxacin Hydrochloride relevant to experimental design?

  • Answer : The compound has a molecular formula of C₁₆H₁₉ClFN₃O₄ and a molecular weight of 371.79 g/mol . While specific data on solubility, melting point, or stability for this derivative are limited, researchers can extrapolate protocols from its parent compound, Levofloxacin Hydrochloride, which has a melting point of 224°C and requires handling under controlled conditions (e.g., protective gloves, respiratory equipment) . For experimental design, prioritize characterization using HPLC or LC-MS to confirm identity and purity.

Q. How can researchers synthesize This compound while minimizing impurities?

  • Answer : Synthesis typically involves controlled degradation or enzymatic cleavage of Levofloxacin. To minimize impurities:

  • Use high-purity starting materials (e.g., Levofloxacin with >98% HPLC purity) .
  • Optimize reaction conditions (pH, temperature) to suppress side reactions, as demonstrated in impurity profiling studies .
  • Monitor intermediates via reverse-phase HPLC with a C18 column and UV detection at 294 nm , a wavelength validated for Levofloxacin derivatives .

Q. What analytical methods are recommended for quantifying This compound in pharmaceutical formulations?

  • Answer :

  • UV Spectrophotometry : Use a wavelength of 294 nm (validated for Levofloxacin derivatives) with a linear range of 2–20 µg/mL . Centrifuge samples instead of filtering to avoid adsorption losses .
  • HPLC : Employ a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0) , and flow rate of 1.0 mL/min . Compare retention times with certified reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for This compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies using ICH Q1A guidelines :

  • Expose samples to 40°C/75% RH and analyze degradation products via LC-MS/MS .
  • Identify critical degradation pathways (e.g., hydrolysis, oxidation) by comparing with known Levofloxacin impurities like N,N'-Desethylene-N,N'-diformyl Levofloxacin .
  • Cross-validate results with orthogonal methods (e.g., NMR for structural confirmation) .

Q. What strategies are effective for isolating and characterizing trace impurities in This compound?

  • Answer :

  • Sample Enrichment : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate impurities .
  • High-Resolution MS : Employ Q-TOF-MS to differentiate isobaric impurities (e.g., Levofloxacin Diamine Hydrochloride , MW 357.76 vs. N,N'-Desethylene derivative, MW 371.79) .
  • Pharmacopeial Standards : Cross-reference with USP/EP impurity standards for Levofloxacin to confirm structural assignments .

Q. How can cross-contamination risks during This compound synthesis be mitigated in multi-product facilities?

  • Answer :

  • Implement closed-system processing and dedicate equipment for fluoroquinolone derivatives to prevent carryover .
  • Validate cleaning procedures using swab testing analyzed via HPLC with a detection limit of 0.1 ppm .
  • Monitor airborne particulates with N100/P3 respirators and enforce strict PPE protocols .

Q. What methodological considerations are critical for validating a bioanalytical assay for This compound in biological matrices?

  • Answer :

  • Sample Preparation : Use protein precipitation with acetonitrile (1:3 v/v) to isolate the compound from plasma .
  • LC-MS/MS Detection : Optimize transitions for m/z 372.1 → 261.0 (quantifier) and 372.1 → 318.0 (qualifier) to enhance specificity.
  • Validate per FDA Bioanalytical Method Validation Guidelines , ensuring precision (<15% RSD) and accuracy (85–115% recovery) .

Methodological Tables

Analytical Parameter UV Spectrophotometry HPLC
Wavelength/Detection294 nm294 nm (UV)
Linear Range2–20 µg/mL0.5–50 µg/mL
Column TypeN/AC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseN/AAcetonitrile:Phosphate buffer (25:75)
Stability Study Conditions ICH Q1A Protocol
Temperature/RH40°C ± 2°C / 75% ± 5% RH
Duration0, 1, 2, 3, 6 months
Key Degradation MetricsPurity loss ≤5%, impurity ≤0.2%

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